3-[(2-Amino-3,3-dimethylbutanamido)methyl]-5-methylhexanoic acid 3-[(2-Amino-3,3-dimethylbutanamido)methyl]-5-methylhexanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17730888
InChI: InChI=1S/C14H28N2O3/c1-9(2)6-10(7-11(17)18)8-16-13(19)12(15)14(3,4)5/h9-10,12H,6-8,15H2,1-5H3,(H,16,19)(H,17,18)
SMILES:
Molecular Formula: C14H28N2O3
Molecular Weight: 272.38 g/mol

3-[(2-Amino-3,3-dimethylbutanamido)methyl]-5-methylhexanoic acid

CAS No.:

Cat. No.: VC17730888

Molecular Formula: C14H28N2O3

Molecular Weight: 272.38 g/mol

* For research use only. Not for human or veterinary use.

3-[(2-Amino-3,3-dimethylbutanamido)methyl]-5-methylhexanoic acid -

Specification

Molecular Formula C14H28N2O3
Molecular Weight 272.38 g/mol
IUPAC Name 3-[[(2-amino-3,3-dimethylbutanoyl)amino]methyl]-5-methylhexanoic acid
Standard InChI InChI=1S/C14H28N2O3/c1-9(2)6-10(7-11(17)18)8-16-13(19)12(15)14(3,4)5/h9-10,12H,6-8,15H2,1-5H3,(H,16,19)(H,17,18)
Standard InChI Key OIUMNIIWGQOQAH-UHFFFAOYSA-N
Canonical SMILES CC(C)CC(CC(=O)O)CNC(=O)C(C(C)(C)C)N

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound’s IUPAC name, 3-[[(2-amino-3,3-dimethylbutanoyl)amino]methyl]-5-methylhexanoic acid, reflects its intricate structure. Key features include:

  • A 2-amino-3,3-dimethylbutanamido group attached to a methylhexanoic acid backbone.

  • A stereochemical configuration that influences its reactivity and biological interactions.

The Standard InChI string (InChI=1S/C14H28N2O3/c1-9(2)6-10(7-11(17)18)8-16-13(19)12(15)14(3,4)5/h9-10,12H,6-8,15H2,1-5H3,(H,16,19)(H,17,18)) encodes its atomic connectivity and stereochemistry.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC14H28N2O3\text{C}_{14}\text{H}_{28}\text{N}_{2}\text{O}_{3}
Molecular Weight272.38 g/mol
IUPAC Name3-[[(2-amino-3,3-dimethylbutanoyl)amino]methyl]-5-methylhexanoic acid
CAS Number1955516-00-3 (hydrochloride)

Synthesis and Production

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield Optimization Factors
CondensationIsovaleraldehyde, alkyl cyanoacetate, di-n-propylamine, refluxTemperature control, azeotropic water removal
Malonate AdditionDiethyl malonate, acidic hydrolysis (H₂SO₄/HCl)pH adjustment, solvent selection
Anhydride FormationAcetyl chloride, refluxDistillation under reduced pressure

Stereochemical Resolution

The patent-pending method for resolving enantiomers of related compounds employs chiral auxiliaries like (R)-(+)-α-phenylethylamine to isolate the (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid salt . Subsequent Hofmann degradation yields the desired (S)-enantiomer . For 3-[(2-Amino-3,3-dimethylbutanamido)methyl]-5-methylhexanoic acid, similar stereoselective strategies likely apply, though additional steps are required to introduce the dimethylbutanamido group.

Applications in Scientific Research

Biochemical Studies

The compound’s amino and carboxylic acid functionalities make it a candidate for:

  • Enzyme Inhibition Studies: Potential modulation of GABA transaminase activity, analogous to vigabatrin .

  • Peptide Mimetics: The dimethylbutanamido group may stabilize secondary structures in synthetic peptides.

Material Science

Its branched alkyl chains and polar groups contribute to:

  • Surfactant Development: Enhanced solubility in nonpolar solvents.

  • Polymer Modification: Cross-linking agents for biodegradable polymers.

Hazard TypePrecautionary Measures
Skin ContactWear nitrile gloves; rinse with water for 15 minutes.
InhalationUse fume hood; monitor airborne concentrations.
StorageStore in airtight containers at 2–8°C.

Analytical Characterization

Spectroscopic Data

While specific spectra for this compound are unavailable, related analogs exhibit:

  • ¹H-NMR: Signals at δ 0.91 (d, 6H, J = 6.6 Hz) for dimethyl groups and δ 2.79–2.91 (m, 2H) for methylene protons adjacent to the amide .

  • IR: Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H).

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